molecular formula C14H15N3O3 B14560159 3-Nitro-N-(2-propoxyphenyl)pyridin-2-amine CAS No. 61963-81-3

3-Nitro-N-(2-propoxyphenyl)pyridin-2-amine

Cat. No.: B14560159
CAS No.: 61963-81-3
M. Wt: 273.29 g/mol
InChI Key: HFPZMQYWPJPDFF-UHFFFAOYSA-N
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Description

3-Nitro-N-(2-propoxyphenyl)pyridin-2-amine is a chemical compound that belongs to the class of nitroanilines It is characterized by the presence of a nitro group (-NO2) attached to the pyridine ring and a propoxyphenyl group attached to the nitrogen atom of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nitration of 2-aminopyridine to form 3-nitro-2-aminopyridine, which is then reacted with 2-propoxyphenylamine under appropriate conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-N-(2-propoxyphenyl)pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Reduction: The major product formed is 3-amino-N-(2-propoxyphenyl)pyridin-2-amine.

    Substitution: Depending on the substituent introduced, various derivatives of the original compound can be formed.

Scientific Research Applications

3-Nitro-N-(2-propoxyphenyl)pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Nitro-N-(2-propoxyphenyl)pyridin-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    3-Nitro-N-(2-phenylethyl)pyridin-2-amine: Similar structure but with a phenylethyl group instead of a propoxyphenyl group.

    5-Nitro-N-(1-phenylethyl)pyridin-2-amine: Similar structure with a nitro group at the 5-position and a phenylethyl group.

Uniqueness

3-Nitro-N-(2-propoxyphenyl)pyridin-2-amine is unique due to the presence of the propoxyphenyl group, which imparts distinct chemical and physical properties.

Properties

CAS No.

61963-81-3

Molecular Formula

C14H15N3O3

Molecular Weight

273.29 g/mol

IUPAC Name

3-nitro-N-(2-propoxyphenyl)pyridin-2-amine

InChI

InChI=1S/C14H15N3O3/c1-2-10-20-13-8-4-3-6-11(13)16-14-12(17(18)19)7-5-9-15-14/h3-9H,2,10H2,1H3,(H,15,16)

InChI Key

HFPZMQYWPJPDFF-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC=C1NC2=C(C=CC=N2)[N+](=O)[O-]

Origin of Product

United States

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